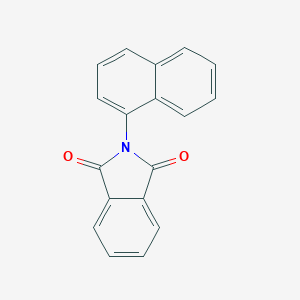

N-1-Naphthylphthalimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 13.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-naphthalen-1-ylisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO2/c20-17-14-9-3-4-10-15(14)18(21)19(17)16-11-5-7-12-6-1-2-8-13(12)16/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCGITYWEFRRFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042192 |

Source

|

| Record name | N-1-Naphthylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203645 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5333-99-3 |

Source

|

| Record name | 2-(1-Naphthalenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5333-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-1-Naphthylphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005333993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-1-Naphthylphthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-1-Naphthylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-1-NAPHTHYLPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52ZEW2J4BG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-1-Naphthylphthalimide Derivatives

Abstract

N-1-Naphthylphthalimide and its derivatives represent a class of compounds with significant interest in medicinal chemistry, materials science, and chemical biology. Possessing a unique molecular architecture that combines the planar phthalimide moiety with the extended aromatic system of a naphthyl group, these molecules exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Their inherent fluorescence also makes them valuable as molecular probes and components in advanced materials.[3][4] This guide provides a comprehensive overview of the synthesis, characterization, and scientific rationale behind the study of this compound derivatives, designed to equip researchers with both foundational knowledge and field-proven insights.

Strategic Approaches to Synthesis

The construction of the this compound scaffold is pivotal, and the choice of synthetic methodology dictates yield, purity, and scalability. The primary goal is the formation of a robust imide bond between the phthalic anhydride core and 1-naphthylamine.

The Foundational Condensation Reaction: A Mechanistic Perspective

The most traditional and widely employed method for synthesizing N-aryl phthalimides is the direct condensation of phthalic anhydride with a primary amine—in this case, 1-naphthylamine.[5][6] This reaction, while straightforward, is governed by principles of nucleophilic acyl substitution.

Causality Behind Experimental Choices:

-

Reactants: Phthalic anhydride serves as the electrophilic component, with its carbonyl carbons being susceptible to nucleophilic attack. 1-Naphthylamine, an aromatic amine, acts as the nucleophile.[7]

-

Mechanism: The reaction proceeds via a two-step process. First, the amine's nitrogen atom attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a phthalamic acid intermediate.[8] Second, this intermediate undergoes intramolecular cyclization via dehydration to form the stable five-membered imide ring.

-

Reaction Conditions: The dehydration step is typically the rate-limiting step and requires energy input. This is why the reaction is often performed at elevated temperatures (130-180 °C) or in the presence of a dehydrating agent or an acid catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid).[9][10] The acid protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the final ring closure.

Caption: General mechanism for the condensation synthesis of this compound.

Modern Synthetic Methodologies

While effective, the classical condensation often requires harsh conditions. Modern organic synthesis has introduced milder and more efficient alternatives.

-

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, significantly reducing reaction times from hours to minutes and often improving yields.[9]

-

Organocatalysis: Recent breakthroughs have demonstrated the use of N-heterocyclic carbenes (NHCs) as organocatalysts. This approach allows the reaction to proceed under very mild conditions (room temperature) with high efficiency and can even be used for atroposelective synthesis to create axially chiral N-aryl phthalimides.[11][12]

-

Metal-Catalyzed Approaches: Transition-metal-catalyzed methods, such as the carbonylation of benzamide derivatives or cyclizations of ortho-haloarenes, provide alternative routes to the phthalimide core, though they often require more complex starting materials and catalysts.[5][13]

Experimental Protocol: Classical Synthesis of N-(1-Naphthyl)phthalimide

This protocol is a self-validating system; successful synthesis will yield a product with the expected physical and spectroscopic properties outlined in Section 2.0.

Materials:

-

Phthalic anhydride (1.0 eq)

-

1-Naphthylamine (1.0 eq)[7]

-

Glacial Acetic Acid (solvent)

-

Ethanol (for recrystallization)

-

Standard reflux apparatus (round-bottom flask, condenser), heating mantle, magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (e.g., 1.48 g, 10 mmol) and 1-naphthylamine (e.g., 1.43 g, 10 mmol).

-

Solvent Addition: Add 20 mL of glacial acetic acid to the flask. The acetic acid acts as both a solvent and a catalyst.

-

Reaction: Heat the mixture to reflux (approximately 118 °C) with continuous stirring. Maintain reflux for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. Pour the cooled mixture into 100 mL of cold water to fully precipitate the product.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL) to remove residual acetic acid.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield colorless or off-white needles.[9] Dry the purified crystals in a vacuum oven.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound derivatives.

Sources

- 1. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review on Drug Discovery of Phthalimide Analogues as Emerging Pharmacophores: Synthesis and Biological Potential | Semantic Scholar [semanticscholar.org]

- 3. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 4. asianpubs.org [asianpubs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound (5333-99-3) for sale [vulcanchem.com]

- 7. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. know-todays-news.com [know-todays-news.com]

- 12. researchgate.net [researchgate.net]

- 13. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of N-1-Naphthylphthalimide

Abstract

N-1-Naphthylphthalimide (C₁₈H₁₁NO₂) is a significant aromatic imide, notable for its rigid structure and unique photophysical properties. As a derivative of phthalimide, it serves as a crucial building block in the synthesis of fluorescent probes, organic light-emitting diodes (OLEDs), and pharmacologically active compounds. A thorough understanding of its spectroscopic signature is paramount for researchers in materials science, chemical biology, and drug development to confirm its identity, assess its purity, and elucidate its functional behavior. This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques required for the robust characterization of this compound, synthesizing technical protocols with expert insights into data interpretation.

Introduction: The Molecular Profile of this compound

This compound is synthesized via the condensation of phthalic anhydride with 1-naphthylamine.[1] This reaction couples the planar phthalimide moiety to a bulky naphthyl group, resulting in a molecule with significant steric hindrance and distinct electronic properties. The extended π-system, encompassing both the phthalimide and naphthalene rings, governs its characteristic absorption and emission profiles. Furthermore, the imide functional group provides specific vibrational modes detectable by infrared spectroscopy.

Accurate structural and photophysical characterization is the bedrock of reliable downstream applications. This guide details the application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible/Fluorescence spectroscopy for a full-spectrum analysis of this compound.

Caption: General workflow from synthesis to spectroscopic analysis.

Structural Elucidation and Purity Assessment

Before investigating the photophysical properties, it is imperative to confirm the molecular identity, structure, and purity of the synthesized this compound. MS, NMR, and IR spectroscopy are the foundational pillars of this validation process.[1][2]

Mass Spectrometry (MS)

Mass spectrometry verifies the molecular weight of the compound, providing the most direct confirmation of its identity.

-

Expertise & Causality: Electrospray Ionization (ESI) is a preferred method due to its soft ionization nature, which typically keeps the molecular ion intact. The expected molecular formula is C₁₈H₁₁NO₂, with a monoisotopic mass of approximately 273.08 Da.[3] Observing this molecular ion peak ([M+H]⁺ at m/z 274.09 or [M]⁺ at m/z 273.08) is the primary goal. High-resolution mass spectrometry (e.g., Q-TOF) can confirm the elemental composition to within a few parts per million, providing unequivocal identification.[4]

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source to positive ion mode.

-

Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 100-500.

-

Analysis: Identify the peak corresponding to the molecular ion. Common fragmentation patterns for N-substituted phthalimides involve the loss of CO or cleavage at the imide-naphthyl bond.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, confirming the precise molecular structure.

-

Expertise & Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is often suitable, but deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative if solubility is a concern.[5] The aromatic region of the ¹H NMR spectrum (typically 7.0-9.0 ppm) will be complex due to the overlapping signals from the phthalimide and naphthyl protons. 2D NMR techniques like COSY and HSQC can be invaluable for assigning specific proton and carbon signals.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum with sufficient scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment, so an adequate number of scans is necessary.

-

Data Processing: Process the FID (Free Induction Decay) with Fourier transformation. Phase and baseline correct the spectra. Integrate the ¹H NMR signals and reference the chemical shifts to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule, primarily the characteristic imide carbonyl groups.

-

Expertise & Causality: As a cyclic imide, this compound is expected to show two distinct carbonyl (C=O) stretching bands.[6] This splitting is due to symmetric and asymmetric stretching vibrations of the two carbonyl groups coupled through the nitrogen atom. The absence of an N-H stretching band (around 3200 cm⁻¹) confirms the N-substitution.[6]

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Apply pressure to ensure good contact and record the sample spectrum.

-

Data Analysis: The resulting spectrum should be a plot of transmittance or absorbance vs. wavenumber (cm⁻¹). Identify the characteristic peaks.

| Technique | Parameter | Expected Value / Observation | Purpose |

| Mass Spec (ESI) | [M+H]⁺ | ~274.09 m/z | Identity Confirmation |

| ¹H NMR | Chemical Shifts | 7.0 - 9.0 ppm (Aromatic Protons) | Structural Confirmation |

| ¹³C NMR | Carbonyl Carbon | ~167 ppm | Structural Confirmation |

| IR Spectroscopy | C=O Stretch | ~1775 cm⁻¹ (asym) & ~1715 cm⁻¹ (sym) | Functional Group ID |

| Table 1: Summary of Expected Spectroscopic Data for Structural Confirmation. |

Photophysical Characterization

With the structure confirmed, the focus shifts to the electronic and photophysical properties using UV-Visible and Fluorescence Spectroscopy. These properties are highly sensitive to the molecular environment.

Caption: Simplified Jablonski diagram for photophysical processes.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within the molecule. For this compound, these transitions are typically π → π* in nature, originating from the extensive aromatic system.

-

Expertise & Causality: The choice of solvent is critical as it can influence the position of the absorption maxima (λ_max). This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states by the solvent.[7][8] It is advisable to measure spectra in a series of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol) to characterize this effect.

-

Sample Preparation: Prepare a stock solution of known concentration in a high-purity solvent (e.g., spectroscopic grade acetonitrile). Prepare a dilution to an absorbance value between 0.1 and 1.0 at λ_max.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (baseline correction).

-

Measurement: Replace the blank with the sample cuvette and record the absorption spectrum, typically from 200 to 500 nm.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

Many naphthalimide and phthalimide derivatives are highly fluorescent, making them useful as probes and emitters.[9][10] Fluorescence spectroscopy provides information on the emission properties of the molecule after it has been electronically excited.

-

Expertise & Causality: The emission spectrum is typically a mirror image of the absorption spectrum. The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is the Stokes shift. A large Stokes shift is often desirable for fluorescence applications to minimize self-absorption. Similar to absorption, fluorescence is highly sensitive to solvent polarity, often showing significant solvatochromic shifts.[11][12][13] Increasing solvent polarity can stabilize the intramolecular charge transfer (ICT) excited state, leading to a red-shift (bathochromic shift) in the emission wavelength.[12][14]

-

Sample Preparation: Use a very dilute solution (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects. Use the same high-purity solvents as for UV-Vis.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence (λ_em) and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum.

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (λ_abs) and scan the emission monochromator.

-

Quantum Yield (Optional): The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄). This requires measuring the integrated fluorescence intensity and absorbance of both the sample and the standard.

| Parameter | Typical Solvent | Expected Wavelength Range | Significance |

| Absorption (λ_max) | Acetonitrile | 320 - 350 nm | Corresponds to S₀ → S₁ transition |

| Emission (λ_em) | Acetonitrile | 400 - 450 nm | Characterizes emissive decay |

| Stokes Shift | - | 80 - 100 nm | Measure of energy loss post-excitation |

| Table 2: Summary of Expected Photophysical Data. |

Conclusion

The comprehensive spectroscopic analysis of this compound is a multi-faceted process requiring the synergistic use of mass spectrometry, NMR, IR, and fluorescence spectroscopies. Each technique provides a unique and essential piece of the molecular puzzle. Correctly identifying the molecular weight, confirming the covalent structure, verifying the presence of key functional groups, and characterizing the photophysical behavior are critical for ensuring the quality and reliability of this compound in any research or development setting. The protocols and insights provided in this guide establish a self-validating framework for the complete and authoritative characterization of this compound.

References

-

Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. Available from: [Link]

-

Aprea, A., et al. (2000). Determination of the pesticide naptalam and its degradation products by positive and negative ion mass spectrometry. PubMed. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79252, this compound. Available from: [Link]

-

Li, L., et al. (2013). A Study of the Fluorescence Properties of 1,8-Naphthalimide Derivative and CPA Composite. Asian Journal of Chemistry. Available from: [Link]

-

Novak, I., & Kovac, B. (2006). Photochemistry via photoelectron spectroscopy: N-substituted phthalimides. The Journal of Physical Chemistry A. Available from: [Link]

-

Nayab, P. S., et al. (2015). Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. Bangladesh Journal of Pharmacology. Available from: [Link]

-

Liang, X., et al. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society. Available from: [Link]

-

Wang, C., et al. (2016). Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. Molecules. Available from: [Link]

-

Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Available from: [Link]

-

ResearchGate. Normalized UV–Vis absorption spectra of P1, P2, and P3 in thin solid films. Available from: [Link]

-

Novak, I., & Kovac, B. Photochemistry via Photoelectron Spectroscopy: N-substituted Phthalimides. Available from: [Link]

-

Paluch, P., et al. (2018). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. Molecules. Available from: [Link]

-

Kelly Research Lab, UMBC. Solvatochromic Photochemistry. Available from: [Link]

-

Chemistry LibreTexts. Functional Groups and IR Tables. Available from: [Link]

-

ResearchGate. Fluorescence spectra of 1,8-naphthalimide 5 in solvents of increasing.... Available from: [Link]

-

Moss, R. A., et al. (2012). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society. Available from: [Link]

-

Yamashita, K., et al. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. Scientific Reports. Available from: [Link]

-

ResearchGate. Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. Available from: [Link]

-

Wikipedia. Solvatochromism. Available from: [Link]

-

epistemeo. (2012). Introduction to IR Spectroscopy - Amides. YouTube. Available from: [Link]

-

Gryko, D. T., et al. (2013). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

NIST. Phthalimide - Mass spectrum (electron ionization). Available from: [Link]

-

Wiley Science Solutions. Phthalimide. SpectraBase. Available from: [Link]

-

Okeyo, G. O., et al. (2022). Using new solvatochromic parameters to investigate dye–solvent interactions. Australian Journal of Chemistry. Available from: [Link]

-

ResearchGate. Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Available from: [Link]

-

Muthusubramanian, S., et al. (2019). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Advances. Available from: [Link]

-

ResearchGate. (PDF) CODEN(USA): PCJHBA Synthesis and characterization of some new N-substituted phthalimide. Available from: [Link]

-

Wiley Science Solutions. Phthalimide - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

Tek, Z., & Cinar, M. E. (2022). Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments. European Journal of Chemistry. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and characterization of N-hydroxyphthalimide immobilized on NaY nano-zeolite as a novel and efficient catalyst for the selective oxidation of hydrocarbons and benzyl alcohols. Available from: [Link]

-

ResearchGate. Synthesis, characterization and properties of 1,8-naphthalimide fluorescent monomer | Request PDF. Available from: [Link]

Sources

- 1. This compound (5333-99-3) for sale [vulcanchem.com]

- 2. Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies | Bangladesh Journal of Pharmacology [banglajol.info]

- 3. This compound | C18H11NO2 | CID 79252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Solvatochromism - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Solvatochromic Photochemistry – Kelly Research Lab – UMBC [kellylab.umbc.edu]

- 13. researchgate.net [researchgate.net]

- 14. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-1-Naphthylphthalimide: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of N-1-Naphthylphthalimide, a heterocyclic aromatic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical properties, synthesis methodologies, and explore its potential applications, particularly within the realm of oncology and medicinal chemistry. This document is designed to serve as a foundational resource, combining established scientific principles with practical insights to facilitate further research and development.

Core Compound Identification and Properties

This compound is a molecule characterized by a phthalimide group linked to a naphthalene ring system via a nitrogen atom. This unique structural arrangement imparts specific physicochemical properties that are central to its biological activities.

| Property | Value | Source(s) |

| CAS Number | 5333-99-3 | [1][2][3] |

| Molecular Formula | C₁₈H₁₁NO₂ | [1][3][4][5] |

| Molecular Weight | 273.29 g/mol | [4][5][6] |

| IUPAC Name | 2-(naphthalen-1-yl)isoindole-1,3-dione | [7] |

| Synonyms | N-(1-Naphthyl)phthalimide, 2-(1-naphthalenyl)-1H-isoindole-1,3(2H)-dione | [7] |

The planar and aromatic nature of the naphthalimide core is a key determinant of its biological interactions, most notably its ability to intercalate with DNA. This characteristic is a cornerstone of the therapeutic potential observed in the broader class of naphthalimide derivatives.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most commonly achieved through a direct dehydrative condensation reaction between phthalic anhydride and 1-naphthylamine. This method is favored for its efficiency and relatively straightforward procedure.

Experimental Protocol: Synthesis via Dehydrative Condensation

Objective: To synthesize this compound from phthalic anhydride and 1-naphthylamine.

Materials:

-

Phthalic anhydride

-

1-Naphthylamine

-

Glacial acetic acid (as solvent)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of phthalic anhydride and 1-naphthylamine in a minimal amount of glacial acetic acid.

-

Reflux: Attach a condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) until completion (usually several hours).

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. The crude product can be collected by vacuum filtration.

-

Purification: The collected solid is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

-

Drying and Characterization: The purified crystals are dried under vacuum. The final product should be characterized by analytical techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Caption: Workflow for the synthesis of this compound.

Biological Activity and Potential Therapeutic Applications

The naphthalimide scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, antifungal, and antibacterial properties. The primary mechanism of action for many naphthalimide-based compounds is their ability to intercalate into DNA, disrupting DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.

While specific biological targets for this compound are still under extensive investigation, research into structurally similar compounds offers valuable insights. For instance, the anticancer drug Amonafide, a naphthalimide derivative, functions as a DNA intercalator and topoisomerase II inhibitor. Furthermore, other phthalimide-containing compounds have been shown to modulate critical signaling pathways involved in cell proliferation and survival, such as the mTOR pathway. One study demonstrated that N-Hydroxyphthalimide can suppress the mTOR signaling pathway in cancer cells.

The WNT signaling pathway, often dysregulated in various cancers, presents another potential target for naphthalimide-based therapeutics. Although direct modulation of the WNT pathway by this compound has not been explicitly demonstrated, the development of small molecules targeting components of this pathway is an active area of cancer research.

Caption: Potential mechanisms of action for this compound.

In Vitro Evaluation of Cytotoxicity: A Standardized Protocol

To assess the potential of this compound as a therapeutic agent, a crucial first step is to determine its cytotoxicity against relevant cancer cell lines. The Neutral Red Uptake (NRU) assay is a widely used method for this purpose.

Experimental Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay

Objective: To determine the in vitro cytotoxicity of this compound on a selected cancer cell line.

Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye retained is proportional to the number of viable cells.

Materials:

-

BALB/c 3T3 cells (or other suitable cell line)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Neutral Red staining solution

-

Destain solution (e.g., a mixture of ethanol and acetic acid)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the different concentrations of the test compound. Include appropriate vehicle controls.

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

Neutral Red Staining: After incubation, remove the treatment medium and add the Neutral Red staining solution to each well. Incubate for a few hours to allow for dye uptake.

-

Destaining: Remove the staining solution, wash the cells, and add the destain solution to each well to extract the dye from the viable cells.

-

Absorbance Measurement: Measure the absorbance of the extracted dye using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound represents a compound of considerable interest within the field of drug discovery. Its core naphthalimide structure provides a robust platform for the development of novel therapeutic agents, particularly in oncology. The synthetic accessibility and the well-documented biological activities of related compounds underscore its potential.

Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound. Comprehensive structure-activity relationship (SAR) studies will be instrumental in optimizing its potency and selectivity. Furthermore, in vivo studies are necessary to evaluate its efficacy and safety profile in preclinical models. The insights provided in this guide are intended to serve as a catalyst for such endeavors, ultimately contributing to the advancement of novel and effective therapies.

References

-

PubChem. This compound. [Link]

-

Global Substance Registration System (GSRS). This compound. [Link]

-

MDPI. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. [Link]

-

PubMed. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. [Link]

-

PMC. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. [Link]

-

PubMed. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. [Link]

Sources

- 1. This compound (5333-99-3) for sale [vulcanchem.com]

- 2. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C18H11NO2 | CID 79252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Modulation of WNT Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. stemcell.com [stemcell.com]

- 7. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]

The Unraveling of a Gatekeeper: A Technical Guide to the Discovery and History of N-1-Naphthylphthalamic Acid as an Auxin Inhibitor

Introduction: A Serendipitous Discovery and a Paradigm Shift in Plant Biology

The study of plant growth and development has been profoundly shaped by the discovery of chemical tools that allow for the targeted disruption of specific physiological processes. Among these, N-1-Naphthylphthalamic acid (NPA) stands out as a pivotal molecule that has been instrumental in dissecting the intricate mechanisms of polar auxin transport (PAT). Initially recognized for its herbicidal properties in the late 1940s, the unique and severe morphological effects of NPA on plant development hinted at a more specific mode of action than general toxicity.[1] This guide provides an in-depth technical exploration of the discovery of NPA, the historical evolution of our understanding of its inhibitory action on auxin transport, and the key experimental approaches that solidified its role as an indispensable tool for plant biologists, researchers, and drug development professionals.

Part 1: The Dawn of an Inhibitor - Early Observations and the Link to Auxin

The journey to understanding NPA's role began with astute observations of its potent effects on plant morphology. As early as 1949, Hoffmann and Smith noted the unique developmental aberrations caused by phthalamic acid derivatives, with NPA being a particularly effective agent.[1] Subsequent studies in the 1950s by researchers such as Mentzer and his colleagues further characterized these effects, noting its ability to disrupt tropic responses like gravitropism and phototropism, processes known to be orchestrated by the plant hormone auxin.[1][2] These early investigations established a crucial link: NPA was not merely a growth inhibitor but specifically interfered with the directional transport of auxin.[1] This marked a significant conceptual advance, suggesting the existence of a regulatable, carrier-mediated system for auxin movement within the plant.

The term "phytotropin" was later coined to classify chemicals like NPA that inhibit tropic responses and share a common structural motif: a benzoic acid moiety with an ortho-positional bridge to a second aryl group.[3] This classification underscored the specific nature of these compounds in targeting the machinery of polar auxin transport.

Part 2: Elucidating the Mechanism - A Multi-Decade Scientific Inquiry

The initial physiological observations set the stage for a decades-long investigation into the precise molecular mechanism of NPA's action. The scientific narrative evolved through several key phases, each driven by the technological advancements of the time.

The Black Box Era: Early Biochemical Insights

The advent of radiolabeled compounds in the mid-20th century provided the first tools to probe the biochemical underpinnings of NPA's effects. A landmark demonstration by Hertel and Leopold in 1962, and later refined in vesicle preparations by Hertel and others in 1983, showed that NPA could inhibit the efflux of radiolabeled indole-3-acetic acid (IAA) from plant tissues and isolated membrane vesicles.[1] This led to the crucial understanding that NPA acts as an auxin efflux inhibitor.

Experimental Protocol: Classic Radiolabeled Auxin Transport Assay

This foundational assay was critical in establishing NPA as an auxin efflux inhibitor.

Objective: To measure the effect of NPA on the polar transport of radiolabeled auxin in plant tissues.

Methodology:

-

Plant Material: Etiolated (dark-grown) coleoptiles of maize (Zea mays) or hypocotyls of Arabidopsis thaliana are commonly used due to their pronounced polar auxin transport.

-

Preparation: Seedlings are grown under controlled conditions. Apical segments of coleoptiles or hypocotyls are excised.

-

Donor Block Application: An agar block containing a known concentration of radiolabeled IAA (e.g., [³H]IAA) is applied to the apical end of the plant segment.[4]

-

Inhibitor Treatment:

-

Co-application: NPA is incorporated into the donor agar block along with the radiolabeled IAA.

-

Pre-incubation: The tissue segments are pre-incubated in a solution containing NPA for a defined period before the application of the donor block.

-

Local Application: An agar block containing NPA is applied to a specific region of the tissue, such as the root-shoot junction, to study localized inhibition.[4]

-

-

Transport Period: The segments are incubated in a humid environment for a set period (e.g., 4-18 hours) to allow for auxin transport.[1]

-

Receiver Block Collection: A receiver agar block is placed at the basal end of the segment to collect the transported radiolabeled auxin.

-

Quantification: The receiver block is removed, and the amount of radioactivity is quantified using liquid scintillation counting.

-

Analysis: The amount of radioactivity in the receiver block of NPA-treated segments is compared to that of control segments to determine the percentage of inhibition of auxin transport.

Causality Behind Experimental Choices:

-

Etiolated Tissue: Using dark-grown seedlings minimizes the confounding effects of light on auxin synthesis and transport.

-

Radiolabeled Auxin: Tritiated IAA ([³H]IAA) is a common choice due to its high specific activity, allowing for sensitive detection.

-

Agar Blocks: Agar provides a stable medium for the controlled application and collection of auxin and inhibitors.[1]

The Search for the NPA Binding Site: A Tale of Multiple Candidates

The discovery that NPA inhibits auxin efflux spurred a search for its direct molecular target. This led to the identification of several candidate proteins, sparking a period of debate and further investigation.

NPA Binding Assays:

A key experimental strategy was the use of radiolabeled NPA ([³H]NPA) in binding assays with plant membrane preparations. These assays aimed to identify a specific, high-affinity binding site for NPA.

Experimental Protocol: Membrane-Based NPA Binding Assay

Objective: To characterize the binding of NPA to plant cell membranes.

Methodology:

-

Membrane Preparation: Microsomal membrane fractions are isolated from plant tissues (e.g., zucchini hypocotyls, tobacco cell cultures) through differential centrifugation.

-

Binding Reaction: The membrane preparation is incubated with a low concentration of [³H]NPA in a suitable buffer.

-

Competition Assay: To determine binding specificity, parallel reactions are set up with an excess of unlabeled NPA or other potential competitors.

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a membrane (e.g., polyethylenimine-treated filters) that retains the membrane-bound [³H]NPA while allowing the free ligand to pass through.

-

Quantification: The radioactivity retained on the filter is measured by liquid scintillation counting.

-

Data Analysis: Scatchard analysis or non-linear regression is used to determine the binding affinity (Kd) and the concentration of binding sites (Bmax).[5]

Key Findings and Candidate Proteins:

-

High-Affinity Binding Site: Early studies successfully identified a high-affinity binding site for NPA on plant plasma membranes.[6]

-

ABCB Transporters: Affinity chromatography using immobilized NPA led to the identification of members of the ATP-binding cassette B (ABCB) transporter family as NPA-binding proteins.[7][8] These transporters were also shown to have auxin transport activity, making them strong candidates for mediating NPA's effects.

-

TWISTED DWARF1 (TWD1): Another protein identified through NPA affinity chromatography was TWD1, an immunophilin-like protein. TWD1 was found to interact with ABCB transporters, suggesting a role in regulating their activity.[8]

-

Aminopeptidase 1 (APM1): Cross-linked NPA was used to purify APM1, suggesting its potential involvement, although it was later considered a low-affinity target not directly responsible for the primary inhibition of polar auxin transport.[1][6]

The identification of multiple potential targets led to a period where the precise mechanism of NPA action remained debated. It was unclear whether NPA acted directly on the core auxin efflux machinery or through these regulatory proteins.

The Breakthrough: PIN Proteins as the Bona Fide Target

A major turning point came with the discovery and characterization of the PIN-FORMED (PIN) family of auxin efflux carriers. The striking phenotypic similarity between plants treated with NPA and pin mutants, particularly the "pin-formed" inflorescence of the pin1 mutant, provided strong genetic evidence for a link between NPA and PIN proteins.[8]

Recent biochemical and structural studies have provided definitive evidence that PIN proteins are the direct, high-affinity targets of NPA.[6][8] These studies have shown that NPA binds directly to PIN proteins, locking them in an inward-facing conformation and thereby inhibiting their ability to transport auxin.[6]

Experimental Protocol: Heterologous Expression and Transport Assays in Xenopus Oocytes

The use of a heterologous expression system, such as Xenopus laevis oocytes, was instrumental in demonstrating the direct inhibition of PIN proteins by NPA, free from the complexities of the plant cell environment.

Objective: To determine if NPA directly inhibits the auxin transport activity of PIN proteins.

Methodology:

-

cRNA Synthesis: Complementary RNA (cRNA) encoding the PIN protein of interest is synthesized in vitro.

-

Oocyte Microinjection: The cRNA is microinjected into Xenopus oocytes, leading to the expression and insertion of the PIN protein into the oocyte's plasma membrane.[9][10]

-

Radiolabeled Auxin Loading: The oocytes are injected with [³H]IAA.

-

NPA Treatment: NPA is either co-injected with the [³H]IAA or added to the external medium.[6]

-

Efflux Measurement: The amount of [³H]IAA retained in the oocytes over time is measured by liquid scintillation counting.

-

Analysis: A decrease in the rate of [³H]IAA efflux from oocytes expressing the PIN protein in the presence of NPA, compared to controls, indicates direct inhibition.

Causality Behind Experimental Choices:

-

Xenopus Oocytes: These cells are large, easy to inject, and have very low endogenous transport activity for auxin, providing a clean background for studying the function of the expressed plant transporter.[9]

-

cRNA Injection: This method allows for the controlled expression of a single protein of interest.

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption [label="Mechanism of NPA Inhibition of PIN-mediated Auxin Efflux", shape=plaintext]

Part 3: Quantitative Insights into NPA-Target Interactions

The progression of research has not only identified the targets of NPA but has also quantified the interactions, providing a deeper understanding of its potency and specificity.

| Parameter | Target | Value | Experimental System | Reference |

| IC₅₀ | Polar Auxin Transport | 0.1 - 10 µM | in planta physiological assays | [6] |

| K_d | High-affinity membrane binding | 0.01 - 0.1 µM | Plant microsomal membranes | [6] |

| K_d | PIN1 | ~0.15 µM | Isothermal Titration Calorimetry (ITC) | [11] |

| K_d | NPA binding to tobacco membranes | ~2 x 10⁻⁹ M | Nicotiana tabacum cell cultures | [5] |

Table 1: Quantitative data on NPA interactions. IC₅₀ represents the half-maximal inhibitory concentration, and K_d (dissociation constant) indicates the binding affinity (a lower value signifies higher affinity).

Part 4: Broader Impacts and Current Perspectives

The discovery and characterization of NPA as a specific inhibitor of polar auxin transport have had far-reaching implications for plant biology.

-

Elucidating Developmental Processes: NPA has been instrumental in demonstrating the critical role of polar auxin transport in a vast array of developmental processes, including embryogenesis, organ formation, vascular patterning, apical dominance, and root development.[1][4][12]

-

A Tool for Genetic Screens: NPA has been used in genetic screens to identify mutants with altered auxin transport or response, leading to the discovery of key regulatory components of the auxin pathway.[13]

-

Understanding Tropic Responses: By inhibiting the differential auxin gradients required for tropic growth, NPA has been a cornerstone in studies of gravitropism and phototropism.[2][14][15][16][17]

-

Agricultural and Horticultural Applications: Beyond its use as a research tool, NPA and other auxin transport inhibitors have found applications as herbicides and plant growth regulators.[6][8]

dot graph LR { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption [label="Historical Timeline of NPA Discovery and Mechanistic Understanding", shape=plaintext]

Conclusion: An Enduring Legacy in Plant Science

The story of N-1-Naphthylphthalamic acid is a testament to the power of chemical biology in unraveling complex biological processes. From its humble beginnings as a compound causing peculiar plant growth, NPA has evolved into a sophisticated molecular probe that has illuminated the central role of polar auxin transport in shaping the plant form. The decades of research, characterized by a blend of classical plant physiology, biochemistry, genetics, and structural biology, have not only elucidated the mechanism of this potent inhibitor but have also profoundly deepened our understanding of auxin biology as a whole. As new research questions in plant development and crop improvement emerge, the legacy of NPA as a foundational tool is certain to endure.

References

-

Abas, L., et al. (2021). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. Proceedings of the National Academy of Sciences, 118(1), e2020857118. [Link]

-

Bailly, A., et al. (2008). The F-box protein TIR1 is an auxin receptor. Nature, 456(7221), 490-493. [Link]

-

Geisler, M., et al. (2005). The Arabidopsis P-glycoprotein-like auxin transporter AtPGP1 is a component of the NPA-binding protein complex. The Plant Cell, 17(8), 2174-2186. [Link]

-

Teale, W. D., & Palme, K. (2018). Naphthylphthalamic acid and the mechanism of polar auxin transport. Journal of Experimental Botany, 69(2), 303-312. [Link]

-

Kaneyasu, T., et al. (2007). Auxin response, but not its polar transport, plays a role in hydrotropism of Arabidopsis roots. Journal of Experimental Botany, 58(14), 4029-4037. [Link]

-

Tan, S., et al. (2021). Action Mode of NPA: Direct Inhibition on PIN Auxin Transporters. Molecular Plant, 14(3), 365-367. [Link]

-

Nishimura, T., et al. (2009). Indole-3-acetic acid biosynthesis and gravitropic response in maize coleoptiles. Plant Signaling & Behavior, 4(5), 459-461. [Link]

-

Saniewski, M., et al. (2021). Effects of 1-N-Naphthylphthalamic Acid on Root and Leaf Development of Muscari armeniacum and the Related Metabolic and Physiological Features. International Journal of Molecular Sciences, 22(21), 11598. [Link]

-

De Smet, I., et al. (2011). Gravitropic response induced by coumarin: Evidences of ROS distribution involvement. Plant Signaling & Behavior, 6(5), 723-725. [Link]

-

Teale, W. D., & Palme, K. (2018). Naphthylphthalamic acid and the mechanism of polar auxin transport. Journal of Experimental Botany, 69(2), 303–312. [Link]

-

Luschnig, C. (2021). Auxin and Root Gravitropism: Addressing Basic Cellular Processes by Exploiting a Defined Growth Response. International Journal of Molecular Sciences, 22(6), 2893. [Link]

-

Christie, J. M. (2021). Recent insights into the structure and regulation of phototropin blue light receptors. Journal of Biological Chemistry, 296, 100594. [Link]

-

Rashotte, A. M., et al. (2001). The rcn1 mutant of Arabidopsis is defective in gravitropism and has an altered response to polar auxin transport inhibitors. Plant Physiology, 126(3), 1110-1119. [Link]

-

Christie, J. M. (2007). Phototropin blue-light receptors. Annual Review of Plant Biology, 58, 21-45. [Link]

-

Geisler, M., et al. (2021). A Retro-Perspective on Auxin Transport. Frontiers in Plant Science, 12, 750333. [Link]

-

Saniewski, M., et al. (2021). Effects of 1-N-Naphthylphthalamic Acid on Root and Leaf Development of Muscari armeniacum and the Related Metabolic and Physiological Features. International Journal of Molecular Sciences, 22(21), 11598. [Link]

-

Yang, H., et al. (2022). Structural insights into auxin recognition and efflux by Arabidopsis PIN1. Nature, 609(7927), 606-611. [Link]

-

Scanlon, M. J. (2003). The Polar Auxin Transport Inhibitor N-1-Naphthylphthalamic Acid Disrupts Leaf Initiation, KNOX Protein Regulation, and Formation of Leaf Margins in Maize. Plant Physiology, 133(2), 597-605. [Link]

-

Murphy, A. S., et al. (2002). Identification, Purification, and Molecular Cloning of N-1-Naphthylphthalmic Acid-Binding Plasma Membrane-Associated Aminopeptidases from Arabidopsis. Plant Physiology, 128(3), 935-950. [Link]

-

Ruegger, M., et al. (1997). The TIR3 gene of Arabidopsis is required for auxin transport and encodes a putative protein kinase. The Plant Cell, 9(5), 745-757. [Link]

-

Cox, D. N., & Muday, G. K. (1994). NPA binding activity is peripheral to the plasma membrane and is associated with the cytoskeleton. The Plant Cell, 6(12), 1941-1953. [Link]

-

Kaneyasu, T., et al. (2007). Auxin response, but not its polar transport, plays a role in hydrotropism of Arabidopsis roots. Journal of Experimental Botany, 58(14), 4029–4037. [Link]

-

Su, S. H., et al. (2022). PIN structures shed light on their mechanism of auxin efflux. The EMBO Journal, 41(19), e112239. [Link]

-

Xu, W., et al. (2023). A protocol for measuring the response of Arabidopsis roots to gravity and treatment for simulated microgravity. STAR Protocols, 4(1), 102099. [Link]

-

Teale, W. D., et al. (2021). Inhibition of auxin transport by NPA requires PIN1 dimerization. bioRxiv. [Link]

-

Reed, R. C., et al. (1998). Inhibition of Auxin Movement from the Shoot into the Root Inhibits Lateral Root Development in Arabidopsis. The Plant Cell, 10(11), 1965-1978. [Link]

-

Maan, A. C., et al. (1985). Naphthylphthalamic acid-binding sites in cultured cells from Nicotiana tabacum. Planta, 164(1), 69-74. [Link]

-

Villa-Hernández, D., et al. (2021). Root Gravitropism Is Regulated by a Crosstalk between para-Aminobenzoic Acid, Ethylene, and Auxin. Plant Physiology, 185(3), 1126-1140. [Link]

-

Science.gov. (n.d.). n-1-naphthylphthalamic acid npa: Topics. [Link]

-

Fastner, A., et al. (2017). Use of Xenopus laevis Oocytes to Study Auxin Transport. Methods in Molecular Biology, 1497, 259-270. [Link]

-

ResearchGate. (n.d.). Structures of auxin- and NPA-bound PIN1 protein. A Chemical structures... [Link]

-

Xenbase. (n.d.). Protocols. [Link]

-

Aguero, T., et al. (2018). Using the Xenopus Oocyte Toolbox. Cold Spring Harbor Protocols, 2018(11). [Link]

-

Li, S., et al. (2019). Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins. Molecules, 24(16), 2918. [Link]

-

Sayre, R. T., et al. (1986). The topology of a membrane protein: the orientation of the 32 kd Qb-binding chloroplast thylakoid membrane protein. Cell, 47(4), 601-608. [Link]

-

Schreiber, G., & Keating, A. E. (2011). Cell-Binding Assays for Determining the Affinity of Protein-Protein Interactions: Technologies and Considerations. Methods in Enzymology, 493, 227-256. [Link]

Sources

- 1. Measurement of auxin transport in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gravitropic response induced by coumarin: Evidences of ROS distribution involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phytotechlab.com [phytotechlab.com]

- 4. Inhibition of Auxin Movement from the Shoot into the Root Inhibits Lateral Root Development in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naphthylphthalamic acid-binding sites in cultured cells from Nicotiana tabacum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naphthylphthalamic acid associates with and inhibits PIN auxin transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. A rapid and robust colorimetric method for measuring relative abundance of auxins in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of Xenopus laevis Oocytes to Study Auxin Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Using the Xenopus Oocyte Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural insights into auxin recognition and efflux by Arabidopsis PIN1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Polar Auxin Transport Inhibitor N-1-Naphthylphthalamic Acid Disrupts Leaf Initiation, KNOX Protein Regulation, and Formation of Leaf Margins in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NPA binding activity is peripheral to the plasma membrane and is associated with the cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Current analytical methods for plant auxin quantification--A review. | Semantic Scholar [semanticscholar.org]

- 15. An Auxin Gradient and Maximum in the Arabidopsis Root Apex Shown by High-Resolution Cell-Specific Analysis of IAA Distribution and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Arabidopsis thaliana: A Model for the Study of Root and Shoot Gravitropism - PMC [pmc.ncbi.nlm.nih.gov]

N-1-Naphthylphthalimide fluorescence quantum yield and lifetime

An In-Depth Technical Guide to the Fluorescence Quantum Yield and Lifetime of N-1-Naphthylphthalimide and its Derivatives

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the core photophysical parameters of this compound and the broader naphthalimide class of fluorophores: fluorescence quantum yield (ΦF) and fluorescence lifetime (τ). Designed for researchers and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven methodologies for accurate characterization.

Introduction: The Naphthalimide Scaffold

Naphthalimide derivatives are a significant class of fluorescent compounds, prized for their robust photostability, high fluorescence quantum yields, and large Stokes shifts.[1] Their emission properties, typically in the blue-to-yellow region of the spectrum, are highly sensitive to their local environment.[1] This sensitivity stems from the intramolecular charge transfer (ICT) character of their excited state, which can be modulated by substituents on the naphthalimide core and by external factors like solvent polarity.[1][2] This makes them exceptional candidates for applications as fluorescent probes, sensors, and imaging agents in complex biological and chemical systems.[3][4][5]

Accurate determination of the fluorescence quantum yield and lifetime is paramount, as these parameters provide a quantitative measure of the fluorophore's performance and report on its molecular environment.

Foundational Concepts: Quantum Yield and Lifetime

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is the most critical parameter for gauging the efficiency of a fluorophore. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the molecule.[6]

ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)

A quantum yield of 1.0 represents a perfect fluorophore where every absorbed photon results in an emitted photon. In reality, the excited state can also return to the ground state through non-radiative pathways like internal conversion (heat loss) or intersystem crossing to a triplet state.[6] The quantum yield, therefore, quantifies the probability of the radiative pathway (fluorescence) competing against all non-radiative pathways.

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a fluorophore spends in the excited state before returning to the ground state.[7] Following excitation by a pulse of light, the population of excited molecules decays exponentially. The lifetime (τ) is the time it takes for this population to decrease to 1/e (approximately 36.8%) of its initial value.[7]

Lifetimes are typically in the nanosecond range for naphthalimides.[3][8] Unlike fluorescence intensity, the lifetime is an intrinsic property of the molecule in a specific environment and is generally independent of concentration. This makes it a robust parameter for sensing applications, as it is less susceptible to artifacts from photobleaching or fluctuations in excitation power.[5][7]

Experimental Determination of Photophysical Parameters

Accurate measurement of quantum yield and lifetime requires meticulous experimental design and execution. The following sections detail the most common and reliable methods.

Workflow for Characterizing Naphthalimide Fluorophores

The overall process involves careful sample preparation followed by two distinct measurement pathways for quantum yield and lifetime, culminating in data analysis.

Caption: Experimental workflow for quantum yield and lifetime determination.

Protocol: Relative Fluorescence Quantum Yield Measurement

The comparative method is the most widely used technique for determining relative quantum yields due to its accessibility and reliability.[6][9] It involves comparing the fluorescence of the test sample to a well-characterized fluorescence standard with a known quantum yield (Φst).

Causality Behind Choices:

-

Standard Selection: The chosen standard should absorb and emit in a similar spectral region as the naphthalimide sample. This minimizes wavelength-dependent errors from instrument components like detectors and gratings. Quinine sulfate in H2SO4 or various rhodamine dyes are common choices.[9][10]

-

Low Absorbance: All solutions must have low absorbance (ideally < 0.1) at the excitation wavelength. This is a critical self-validating step to prevent the "inner filter effect," where emitted light is re-absorbed by other fluorophores in the solution, leading to an artificially low measured intensity.[6]

Step-by-Step Methodology:

-

Preparation: Prepare at least five dilutions of both the this compound sample and the chosen standard in the same solvent. If different solvents must be used, their refractive indices will be needed for the final calculation.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength (λex).

-

Fluorescence Measurement: Using a spectrofluorometer, record the spectrally corrected emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.

-

Data Processing: Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (F).

-

Analysis: Plot the integrated fluorescence intensity (F) versus the absorbance (A) for both the sample and the standard. The data should yield a straight line, confirming the absence of concentration-dependent quenching.

-

Calculation: The quantum yield of the unknown sample (Φx) is calculated using the following equation, where Grad is the gradient from the plot of F vs. A, and n is the refractive index of the solvent.[6][11]

Φx = Φst * (Gradx / Gradst) * (nx2 / nst2)

Protocol: Fluorescence Lifetime Measurement

Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond range.[4][5][12]

Causality Behind Choices:

-

Pulsed Source: A high-repetition, picosecond pulsed light source (e.g., a laser diode or LED) is used for excitation. The pulse duration must be significantly shorter than the fluorescence lifetime being measured to accurately resolve the decay.[7]

-

Instrument Response Function (IRF): The system's own temporal response is measured using a scattering solution (e.g., a dilute ludox or non-dairy creamer solution). This IRF is crucial for the deconvolution analysis, allowing the true fluorescence decay to be extracted from the measured signal.

Step-by-Step Methodology:

-

IRF Acquisition: Measure the IRF by placing a scattering solution in the sample holder and setting the emission wavelength to the excitation wavelength.

-

Sample Decay Acquisition: Replace the scattering solution with the naphthalimide sample. Excite the sample and collect the emission at the peak fluorescence wavelength. Collect photons until a sufficient number of counts (e.g., 10,000) are in the peak channel to ensure good statistics.

-

Data Analysis: Using specialized software, perform an iterative deconvolution of the IRF from the raw sample decay data.

-

Fitting: Fit the resulting "true" decay curve to an exponential model (or multi-exponential model if the decay is complex). The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value. The time constant(s) from the best fit represent the fluorescence lifetime(s). For naphthalimides, bi-exponential decays are common, suggesting the presence of multiple emissive species or conformations.[3][13]

Factors Influencing Naphthalimide Photophysics

The fluorescence properties of this compound are not static; they are profoundly influenced by the molecule's structure and environment.

Caption: Key factors modulating the photophysical properties of naphthalimides.

Solvent Effects: The Dominant Factor

For naphthalimide derivatives, the most dramatic changes in fluorescence are often induced by the polarity of the solvent.[3][14] This phenomenon, known as solvatochromism, is a direct consequence of their ICT character.

-

In Non-Polar Solvents: Naphthalimides typically exhibit high quantum yields and longer lifetimes. The locally excited state is less perturbed, and radiative decay (fluorescence) is the dominant de-excitation pathway.[15]

-

In Polar Solvents: A significant red-shift (shift to longer wavelengths) in the emission spectrum is often observed.[16] The polar solvent molecules stabilize the charge-separated excited state, lowering its energy level.[16][14] This stabilization can also enhance coupling to non-radiative decay pathways, leading to a pronounced decrease in both quantum yield and lifetime.[13][15]

Quantitative Data Summary

The following table summarizes representative photophysical data for substituted naphthalimide derivatives, illustrating the strong influence of solvent polarity. Specific data for the parent this compound is sparse in literature, but these derivatives demonstrate the characteristic behavior of the class.

| Compound Class | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Avg. Lifetime (τ) (ns) | Reference |

| Piperidine-Naphthalimide | Toluene | 409 | 495.5 | 0.453 | - | [15] |

| Piperidine-Naphthalimide | Dioxane | 410 | 504 | 0.821 | - | [15] |

| Piperidine-Naphthalimide | Acetonitrile | 416 | 533 | 0.106 | - | [15] |

| Piperidine-Naphthalimide | DMSO | 425 | 538 | 0.003 | - | [15] |

| 4-Amino-1,8-naphthalimide | Various | - | - | 0.45 - 0.65 | 5.76 - 9.96 | [3] |

| Naphthalimide-Benzotriazole | Methanol | 410 | 465 | 0.83 | - | [1] |

| Naphthalimide-Boronate | DMSO | - | - | - | 0.48 | [4] |

Note: Data is for illustrative derivatives and not this compound itself. The exact values are highly dependent on the specific molecular structure.

Conclusion

This compound and its derivatives are versatile fluorophores whose utility is defined by their photophysical characteristics. A thorough understanding and precise measurement of their fluorescence quantum yield and lifetime are essential for their effective application in research and development. The methodologies outlined in this guide—the comparative method for quantum yield and TCSPC for lifetime—provide a robust framework for this characterization. The profound influence of the local environment, particularly solvent polarity, on these parameters is not a limitation but a key feature that can be exploited to design highly sensitive molecular probes and sensors.

References

-

Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs. [Link]

-

Fluorescence quantum yield and excited state lifetime determination by phase sensitive photoacoustics: concept and theory. Optics Letters. [Link]

-

Synthesis and Photophysical Studies on Naphthalimide Derived Fluorophores as Markers in Drug Delivery. PubMed. [Link]

-

Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells. National Institutes of Health (NIH). [Link]

-

Fluorescence quantum yield measurement. JASCO Global. [Link]

-

Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. National Center for Biotechnology Information (NCBI). [Link]

-

10.3.4: The Fluorescence Lifetime and Quenching. Chemistry LibreTexts. [Link]

-

A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine - Department of Chemistry. [Link]

-

Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. National Center for Biotechnology Information (NCBI). [Link]

-

Effect of solvents on relative fluorescence intensity. ResearchGate. [Link]

-

Naphthalimide‐Based Dyed Long Fluorescent Lifetime Probe for Lipid Droplet Viscosity Mapping in Non‐Alcoholic Fatty Liver Disease. ResearchGate. [Link]

-

The synthesis, crystal structure and photophysical properties of three novel naphthalimide dyes. ResearchGate. [Link]

-

Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells. PubMed. [Link]

-

Fluorescence lifetimes of naphthalimides in DMF/water mixtures. ResearchGate. [Link]

-

The comparison of fluorescence quantum yields (Φ) between... ResearchGate. [Link]

-

Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]

-

A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal. [Link]

-

This compound. National Institutes of Health (NIH). [Link]

-

Solvent Impact on Fluorescence and UV-Vis Spectra: Gáti and Szalay Relationship for Sulfonimide-Based Compound. ResearchGate. [Link]

-

Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. MDPI. [Link]

-

Absorbtion, Fluorescence, Quantum Yield and Degradation Data of Dyes of Formula I. ResearchGate. [Link]

-

Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

-

Fluorescence Lifetimes of NIR-Emitting Molecules with Excited-State Intramolecular Proton Transfer. MDPI. [Link]

Sources

- 1. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Photophysical Studies on Naphthalimide Derived Fluorophores as Markers in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.uci.edu [chem.uci.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 10. mdpi.com [mdpi.com]

- 11. jasco-global.com [jasco-global.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. journalcsij.com [journalcsij.com]

- 15. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Solvent Effects on Fluorescence Emission [evidentscientific.com]

An In-depth Technical Guide to the Solubility of N-1-Naphthylphthalimide in Organic Solvents

Abstract

Understanding the solubility of N-1-Naphthylphthalimide is a critical prerequisite for its application in chemical synthesis, materials science, and drug development. This guide provides a comprehensive analysis of the factors governing the solubility of this compound in various organic solvents. We synthesize available data, elucidate the underlying physicochemical principles, and present a robust, field-proven protocol for accurate solubility determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in solution.

Introduction: The Significance of this compound Solubility

This compound, with the chemical formula C₁₈H₁₁NO₂, is a significant organic compound belonging to the phthalimide class.[1] Its molecular architecture, featuring a planar phthalimide group attached to a bulky naphthyl substituent, gives rise to unique chemical and physical properties.[1] A thorough understanding of its solubility is paramount for a variety of laboratory and industrial applications, including:

-

Reaction Chemistry: Selecting an appropriate solvent is crucial for ensuring reactants are in the same phase, which directly impacts reaction kinetics, yield, and purity.

-

Purification: Crystallization, a primary method for purifying solid compounds, is entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.